2-Chloro-3-(trifluoromethyl)anisole

Descripción

BenchChem offers high-quality 2-Chloro-3-(trifluoromethyl)anisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(trifluoromethyl)anisole including the price, delivery time, and more detailed information at info@benchchem.com.

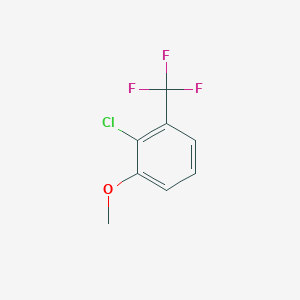

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAHJTNAVKFFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Chloro-3-(trifluoromethyl)anisole CAS 886503-84-0 properties

This technical guide provides an in-depth analysis of 2-Chloro-3-(trifluoromethyl)anisole , a specialized fluorinated building block used in the design of agrochemicals and pharmaceuticals.

Strategic Utilization of a sterically Congested Fluorinated Scaffold

Executive Summary

2-Chloro-3-(trifluoromethyl)anisole (CAS 886503-84-0) is a high-value aromatic intermediate characterized by a unique substitution pattern that combines steric bulk, lipophilicity, and electronic deactivation. In medicinal chemistry, this scaffold serves as a robust bioisostere for 2,3-dichlorophenyl moieties, offering enhanced metabolic stability due to the strong C–F bonds of the trifluoromethyl group. Its primary utility lies in its ability to modulate the physicochemical properties of drug candidates—specifically logP (lipophilicity) and metabolic half-life (t1/2) —while providing a rigid handle for further functionalization at the para position.

Chemical Identity & Physical Properties[1][2][3]

| Property | Data |

| CAS Number | 886503-84-0 |

| IUPAC Name | 1-Chloro-2-methoxy-3-(trifluoromethyl)benzene |

| Molecular Formula | C₈H₆ClF₃O |

| Molecular Weight | 210.58 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~170–175 °C (Predicted based on phenol analog) |

| Density | ~1.35 g/cm³ (Predicted) |

| Solubility | Immiscible with water; soluble in DCM, THF, EtOAc |

| Electronic Character | Electron-deficient aromatic ring (Deactivated by CF₃/Cl) |

Structural Analysis & Reactivity Profile[5][6]

Electronic & Steric Environment

The molecule features a "push-pull" electronic system, though heavily skewed towards deactivation:

-

Methoxy Group (-OMe): A weak activator (inductive withdrawal, resonance donation) positioned at C1.

-

Chlorine Atom (-Cl): A weak deactivator positioned at C2.

-

Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group (EWG) at C3.

The "Ortho-Effect": The juxtaposition of the methoxy, chloro, and trifluoromethyl groups creates a sterically crowded environment. The C2-chlorine atom is "locked" between the methoxy and trifluoromethyl groups, making it resistant to displacement under mild conditions, but susceptible to metal-halogen exchange (lithiation) under cryogenic conditions.

Reactivity Map

The molecule is primarily used as a scaffold for Electrophilic Aromatic Substitution (EAS) or Lithiation .

-

Site of Electrophilic Attack: The C4 position (para to the methoxy group) is the most nucleophilic site. The C6 position is also activated by the methoxy group but is sterically hindered by the adjacent CF₃ group (via the ring system geometry) and less favored electronically than C4.

-

Site of Deprotonation: Treatment with strong bases (e.g., n-BuLi) typically results in Lithium-Halogen Exchange at the C2-Cl position rather than deprotonation, generating a valuable aryl lithium species for coupling.

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of 2-Chloro-3-(trifluoromethyl)anisole. The choice depends on the availability of starting materials and the required scale.

Route A: O-Methylation of 2-Chloro-3-(trifluoromethyl)phenol (Preferred Lab Scale)

This route offers the highest regiochemical fidelity. The precursor phenol is commercially available and ensures the correct substitution pattern is established prior to methylation.

Protocol:

-

Reagents: 2-Chloro-3-(trifluoromethyl)phenol (1.0 equiv), Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).

-

Solvent: Acetone or DMF (Anhydrous).

-

Conditions: Stir at 60°C for 4–6 hours.

-

Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over MgSO₄.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Route B: Nucleophilic Aromatic Substitution (SNAr) (Industrial Scale)

This route utilizes 2,3-Dichlorobenzotrifluoride. The CF₃ group activates the ortho (C2) and para (C4) positions for nucleophilic attack. Since C2 is flanked by the activating CF₃ and the leaving group Cl, it is sufficiently reactive towards strong alkoxides.

Protocol:

-

Reagents: 2,3-Dichlorobenzotrifluoride, Sodium Methoxide (NaOMe).

-

Solvent: Methanol/THF.

-

Conditions: Reflux (65–70°C). Note: Regioselectivity must be monitored, as C4 substitution is a competitive pathway.

Visualization: Synthesis Workflow

Figure 1: Comparative synthetic pathways. Route A (solid lines) is preferred for high regioselectivity.

Applications in Drug Discovery[7][8]

Bioisosteric Replacement

The 2-chloro-3-trifluoromethyl motif is often used to replace 2,3-dichlorophenyl or 2-chloro-3-methylphenyl groups.

-

Metabolic Blocking: The CF₃ group blocks metabolic oxidation at the C3 position more effectively than a methyl group (C–F bond energy ~116 kcal/mol vs C–H ~99 kcal/mol).

-

Lipophilicity: The addition of the CF₃ group significantly increases logP, facilitating blood-brain barrier (BBB) penetration in CNS-active agents.

Downstream Functionalization

The anisole moiety is rarely the final endpoint. It serves as a "masked" phenol or a directing group.

-

Demethylation: Treatment with BBr₃ yields the phenol, which can be coupled to heterocycles.

-

Formylation: Vilsmeier-Haack reaction at C4 introduces an aldehyde for further scaffold elaboration.

Visualization: Reactivity & Functionalization[6]

Figure 2: Divergent synthesis pathways from the parent scaffold.

Handling, Safety, & Stability

Stability

-

Thermal Stability: Stable up to 150°C.

-

Chemical Stability: Resistant to acidic hydrolysis. The methoxy group requires strong Lewis acids (e.g., BBr₃, AlCl₃) for cleavage.

-

Light Sensitivity: Generally stable, but storage in amber vials is recommended to prevent slow photolytic dechlorination.

Safety Protocols (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

Synthesis of Trifluoromethylated Phenols

- Source: Sigma-Aldrich Product Data for 2-Chloro-3-(trifluoromethyl)phenol.

-

URL:

-

Nucleophilic Aromatic Substitution Mechanisms

- Title: "Regioselectivity in SNAr Reactions of Halogen

- Context: Explains the activation of ortho-fluorine/chlorine by CF3 groups.

-

URL:

-

Physical Properties & Safety Data

- Source: PubChem Compound Summary for 2-Chloro-3-(trifluoromethyl)

-

URL:

-

General Synthesis of Anisoles

- Title: "One-Step Prepar

- Source: Organic Process Research & Development.

-

URL:

A Technical Guide to 2-Chloro-3-(trifluoromethyl)anisole for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of 2-Chloro-3-(trifluoromethyl)anisole, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The document details its physicochemical properties, outlines validated synthetic and analytical protocols, and discusses its chemical reactivity and applications. By synthesizing technical data with practical insights, this guide serves as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the use of fluorinated building blocks.

Introduction and Strategic Importance

2-Chloro-3-(trifluoromethyl)anisole (CAS No. 118549-77-2) is a substituted anisole derivative featuring both a chlorine atom and a trifluoromethyl group on the aromatic ring. The strategic placement of these functional groups imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis.

The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern drug design.[1][2] Its high electronegativity and metabolic stability can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][3][4] The -CF3 group can improve a molecule's lipophilicity, binding affinity, and resistance to metabolic degradation, making it a desirable feature in the development of new therapeutics.[1][3][4][5] The presence of the chlorine atom provides an additional reactive site for cross-coupling reactions and other transformations, further expanding the synthetic utility of this compound.

This guide aims to provide a comprehensive understanding of 2-Chloro-3-(trifluoromethyl)anisole, from its fundamental properties to its practical application in complex synthetic workflows.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physicochemical Properties

The key physicochemical properties of 2-Chloro-3-(trifluoromethyl)anisole are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions, as well as for developing appropriate purification methods.

| Property | Value | Source |

| CAS Number | 118549-77-2 | N/A |

| Molecular Formula | C₈H₆ClF₃O | [6] |

| Molecular Weight | 210.58 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | 88-90 °C at 15 mmHg | [7] |

| Density | ~1.38 g/cm³ | [8] |

Chemical Structure Visualization

The structural arrangement of the substituents on the anisole core dictates its reactivity. The ortho-position of the chlorine and the meta-position of the trifluoromethyl group relative to the methoxy group create a distinct electronic and steric environment.

Caption: Chemical structure of 2-Chloro-3-(trifluoromethyl)anisole.

Predicted Spectroscopic Signatures

While experimental spectra should always be acquired for definitive characterization, the expected spectroscopic data provides a valuable reference for structure confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The methoxy group will appear as a singlet further upfield. The coupling patterns of the aromatic protons will be complex due to their relative positions.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the eight distinct carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be observable in the molecular ion cluster. Common fragmentation patterns may include the loss of the trifluoromethyl radical (•CF3).[5]

Synthesis and Purification

The synthesis of 2-Chloro-3-(trifluoromethyl)anisole typically involves multi-step sequences starting from readily available precursors. The choice of a specific route often depends on the scale of the synthesis, and the availability and cost of starting materials.

Common Synthetic Pathway

A plausible and commonly employed synthetic route involves the chlorination and subsequent methylation of a trifluoromethylated phenol derivative. The rationale for this multi-step approach lies in the directing effects of the functional groups and the ability to introduce the desired substituents in a controlled manner.

Caption: Generalized workflow for the synthesis of 2-Chloro-3-(trifluoromethyl)anisole.

Detailed Experimental Protocol: Methylation of 2-Chloro-6-(trifluoromethyl)phenol

This protocol details the final methylation step, a crucial transformation in the synthesis. The choice of a methylating agent and base is critical for achieving high yield and purity.

Materials:

-

2-Chloro-6-(trifluoromethyl)phenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a solution of 2-Chloro-6-(trifluoromethyl)phenol in anhydrous acetone, add anhydrous potassium carbonate.

-

Addition of Methylating Agent: While stirring, add methyl iodide dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 2-Chloro-3-(trifluoromethyl)anisole by vacuum distillation to yield a colorless to light yellow liquid.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended for unambiguous structure elucidation.

Caption: Workflow for the analytical characterization of 2-Chloro-3-(trifluoromethyl)anisole.

Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile compounds and confirming their molecular weight.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

A non-polar capillary column (e.g., DB-5ms).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

GC Separation: Employ a suitable temperature program to separate the components of the sample.

-

MS Detection: Acquire mass spectra over an appropriate mass range as the components elute from the GC column.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity of the main peak. Examine the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern consistent with the target structure.

Chemical Reactivity and Applications

The reactivity of 2-Chloro-3-(trifluoromethyl)anisole is governed by the interplay of its three functional groups.

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles, although this typically requires harsh reaction conditions.

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-director, while the chloro and trifluoromethyl groups are deactivating. The outcome of electrophilic substitution reactions will depend on the specific reagents and conditions.

-

Metal-Catalyzed Cross-Coupling: The chloro-substituent makes this compound a suitable substrate for various palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position. This is arguably its most significant application in synthetic chemistry.

The trifluoromethyl group is generally stable under many reaction conditions.[9] However, under strongly acidic or basic conditions, it can undergo protolytic defluorination or other transformations.[9]

Applications in Drug Discovery and Materials Science: 2-Chloro-3-(trifluoromethyl)anisole serves as a key building block for the synthesis of more complex molecules. Its utility is particularly evident in:

-

Medicinal Chemistry: As an intermediate for the synthesis of novel pharmaceutical candidates where the trifluoromethyl-substituted aromatic core is a key pharmacophore.[1][2]

-

Agrochemicals: In the development of new herbicides and pesticides, where the trifluoromethyl group can enhance biological activity.[8]

-

Materials Science: In the synthesis of specialty polymers and other advanced materials where the unique properties of the trifluoromethyl group are desired.

Safety and Handling

Proper safety precautions must be observed when handling 2-Chloro-3-(trifluoromethyl)anisole and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.[10][11][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not ingest or inhale.[10] Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][13]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[10]

Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.[10][11][13][14]

References

- Vertex AI Search. (2026). AN ANIONICALLY ACTIVATED TRIFLUOROMETHYL GROUP AS A NOVEL SYNTHON FOR ISOXAZOLES AND 1,3,5-TRIAZINES.

- Fisher Scientific. (2025).

- Fisher Scientific. (2025).

- CymitQuimica. (2024).

- MG Chemicals. (2023).

- Sigma-Aldrich. (2024).

- PrepChem.com. (n.d.). Synthesis of 1-Chloromethoxy-3-trifluoromethylbenzene.

- PubChem. (2025). 2-Chloroanisole.

- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

- Fluorochem. (n.d.). 2-Chloro-5-(trifluoromethyl)anisole.

- Parchem. (n.d.). 2-CHLORO-3-(TRIFLUOROMETHYL)ANISOLE (Cas 886503-84-0).

- PMC. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes.

- Wikipedia. (n.d.). Phenol.

- ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine synthesis.

- PubChem. (2025). 2-Chloro-3-(trifluoromethyl)pyridine.

- Sigma-Aldrich. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine 97.

- Echemi. (n.d.). 4-CHLORO-3-(TRIFLUOROMETHYL)

- The Royal Society of Chemistry. (n.d.).

- Chem-Impex. (n.d.). 1-Chloro-2-(trifluoromethoxy)benzene.

- Benchchem. (n.d.). Synthesis routes of 2-Chloro-3-fluoroaniline.

- MDPI. (2025).

-

ResearchGate. (n.d.). methanone: structural characterization of a side product in benzothiazinone synthesis.

- PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ResearchGate. (2025).

- International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent.

- PubMed. (2020).

- Benchchem. (n.d.).

- Benchchem. (2025). The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide.

- Fisher Scientific. (n.d.). 4-Chloro-3-(trifluoromethyl)anisole, 97%, Thermo Scientific 2 g.

- Hovione. (2024).

- Organic Syntheses. (n.d.). 1-benzyloxymethoxy-1-hexyne.

- ACS Publications. (2017).

- EPA. (n.d.). 4-Fluoro-3-(trifluoromethyl)anisole Properties.

- PMC. (2021). An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. prepchem.com [prepchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. mgchemicals.com [mgchemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)anisole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-(trifluoromethyl)anisole is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methoxy group, imparts desirable physicochemical properties to parent molecules, making it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)anisole, including its molecular characteristics, a detailed synthetic protocol, safety and handling information, and its applications in medicinal chemistry, with a focus on the rationale behind its use in drug design.

Core Molecular Attributes

2-Chloro-3-(trifluoromethyl)anisole is a substituted anisole with the molecular formula C8H6ClF3O and a molecular weight of 210.58 g/mol .[1] The strategic placement of its functional groups is key to its utility in drug discovery.

| Property | Value | Source |

| Molecular Formula | C8H6ClF3O | [1] |

| Molecular Weight | 210.58 g/mol | [1] |

| CAS Number | 886503-84-0 | [2] |

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of a drug candidate.[4][5] The chlorine atom, also an electron-withdrawing group, can further modulate the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that can enhance protein-ligand binding. The methoxy (-OCH3) group can influence solubility and provides a potential site for metabolic modification.

Synthesis of 2-Chloro-3-(trifluoromethyl)anisole: A Step-by-Step Experimental Protocol

The most direct and common laboratory-scale synthesis of 2-Chloro-3-(trifluoromethyl)anisole involves the methylation of its corresponding phenol precursor, 2-chloro-3-(trifluoromethyl)phenol. This Williamson ether synthesis is a robust and well-established method.

Diagram of the Synthetic Pathway

Caption: Synthetic route to 2-Chloro-3-(trifluoromethyl)anisole.

Experimental Protocol

This protocol is adapted from standard phenol methylation procedures.[6][7]

Materials:

-

2-chloro-3-(trifluoromethyl)phenol

-

Dimethyl sulfate (or methyl iodide)

-

Anhydrous potassium carbonate (K2CO3)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-(trifluoromethyl)phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

-

Addition of Methylating Agent: With vigorous stirring, slowly add dimethyl sulfate (1.2 eq) to the reaction mixture at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-3-(trifluoromethyl)anisole.

-

If necessary, purify the product by vacuum distillation or column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Base (K2CO3): A moderately strong base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. Potassium carbonate is a common choice as it is inexpensive, easy to handle, and sufficiently basic for this transformation.

-

Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction. Its relatively low boiling point allows for easy removal after the reaction.

-

Methylating Agent (Dimethyl Sulfate): Dimethyl sulfate is a highly efficient methylating agent. The choice between dimethyl sulfate and methyl iodide often comes down to reactivity, cost, and safety considerations.

-

Aqueous Workup: The washing steps are crucial to remove any unreacted starting materials, the base, and byproducts, ensuring the purity of the final product.

Safety and Handling

2-Chloro-3-(trifluoromethyl)anisole and its precursors should be handled with care in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash hands thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye/face protection. |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. |

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Applications in Drug Development and Medicinal Chemistry

The trifluoromethyl and chloro substituents on the anisole scaffold make 2-Chloro-3-(trifluoromethyl)anisole a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Key Building Block

This compound serves as a precursor for introducing the 2-chloro-3-(trifluoromethyl)phenyl moiety into a larger molecule. This is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies where specific substitutions on an aromatic ring are crucial for binding to the target protein. For instance, trifluoromethylaniline derivatives, which can be synthesized from precursors like 2-Chloro-3-(trifluoromethyl)anisole, are foundational in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flunixin.[8]

Impact on Pharmacokinetic and Pharmacodynamic Properties

The incorporation of the 2-chloro-3-(trifluoromethyl)phenyl group can have a profound impact on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic cleavage, which can increase the half-life of a drug.[4]

-

Lipophilicity and Permeability: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[4] However, the overall effect on permeability is a balance of various physicochemical properties.[9]

-

Binding Affinity: The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom can influence the pKa of nearby functional groups and create favorable dipole-dipole or halogen bonding interactions within the target's binding pocket, thereby increasing potency.

While specific drugs containing the intact 2-Chloro-3-(trifluoromethyl)anisole moiety are not prominently documented in publicly available literature, its derivatives are instrumental. For example, trifluoromethylated anilines and phenols are key intermediates in the synthesis of a wide range of pharmaceuticals.[8][10] The strategic placement of the trifluoromethyl group is a common tactic in drug design to optimize the ADME profile of a lead compound.[3]

Conclusion

2-Chloro-3-(trifluoromethyl)anisole is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined molecular attributes, coupled with a straightforward synthetic protocol, make it an accessible and valuable building block for the creation of novel drug candidates. The presence of the trifluoromethyl and chloro groups provides a powerful means to fine-tune the physicochemical and pharmacokinetic properties of a molecule, ultimately contributing to the development of safer and more effective medicines. As the demand for sophisticated and highly specific therapeutics continues to grow, the importance of versatile and strategically functionalized intermediates like 2-Chloro-3-(trifluoromethyl)anisole in the drug discovery pipeline is set to increase.

References

-

The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

- Synthesis method of 2-methyl-3-trifluoromethyl phenylamine. (2014). Google Patents.

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2025). Request PDF. Retrieved from [Link]

-

Hiers, G. S., & Hager, F. D. (1941). Anisole. Organic Syntheses, Coll. Vol. 1, p.58. Retrieved from [Link]

-

2-Chloro-3-(trifluoromethyl)anisole. (n.d.). Beijing Xinheng Research Technology Co., Ltd. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]

-

N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (2020). PubMed. Retrieved from [Link]

-

Late-stage oxidative C(sp3)–H methylation. (2018). PMC. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Hovione. Retrieved from [Link]

-

Fluorine in drug design: a case study with fluoroanisoles. (2015). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. parchem.com [parchem.com]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]

A Researcher's Guide to Determining the Solubility of 2-Chloro-3-(trifluoromethyl)anisole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-Chloro-3-(trifluoromethyl)anisole in various organic solvents. While a direct search of existing literature reveals a gap in publicly available, quantitative solubility data for this specific compound, this guide furnishes the foundational knowledge and detailed experimental protocols necessary to generate this critical data. A thorough understanding of solubility is paramount in pharmaceutical development, influencing everything from reaction kinetics and purification to formulation and bioavailability.[1][2][3][4][5] This document outlines the strategic importance of solubility, provides step-by-step methodologies for reliable solubility determination, and offers a template for the systematic presentation of results.

The Critical Role of Solubility in Pharmaceutical Research and Development

The solubility of an active pharmaceutical ingredient (API) in different solvents is a cornerstone of drug development.[1][2][3] It is a pivotal parameter that dictates the success of numerous downstream processes.[5] For orally administered drugs, the API must dissolve in gastrointestinal fluids to be absorbed into the systemic circulation and exert its therapeutic effect.[1][4] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities, often leading to inadequate bioavailability and the need for high doses.[1]

In the context of 2-Chloro-3-(trifluoromethyl)anisole, a compound with potential applications as a synthetic intermediate, understanding its solubility in organic solvents is crucial for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is essential for efficient chemical reactions. Knowledge of solubility allows for the selection of appropriate solvents to achieve optimal reaction rates and yields.

-

Crystallization and Purification: The solubility curve of a compound in different solvents is the basis for developing effective crystallization processes to isolate and purify the final product.

-

Formulation Development: For APIs intended for liquid dosage forms, solubility in pharmaceutically acceptable solvents is a primary consideration.[2]

-

Analytical Method Development: Techniques like High-Performance Liquid Chromatography (HPLC) require the analyte to be dissolved in a suitable mobile phase.

The presence of a trifluoromethyl group in the target molecule can significantly influence its physicochemical properties, including lipophilicity and metabolic stability, which in turn affects its solubility profile.[6]

Experimental Determination of Solubility: Methodologies and Protocols

Given the absence of published solubility data for 2-Chloro-3-(trifluoromethyl)anisole, this section provides detailed protocols for two robust and widely used methods for solubility determination: the gravimetric method and the UV/Vis spectroscopic method. The choice of method will depend on the properties of the solute and solvent, as well as the available instrumentation.[7]

Gravimetric Method: A Foundational Technique

The gravimetric method is a straightforward and reliable technique for determining solubility.[8][9][10] It involves preparing a saturated solution, separating the dissolved solute, and determining its mass after evaporating the solvent.[7]

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-Chloro-3-(trifluoromethyl)anisole to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is essential to ensure saturation.[8][9]

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. Temperature control is critical as solubility is temperature-dependent.[11]

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. Periodically analyzing samples can confirm when equilibrium has been reached.[8]

-

-

Sample Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter solubility.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.[8][9]

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

-

Once the solvent is completely removed, dry the residue to a constant weight in an oven at a temperature below the melting point of the solute.[9]

-

Cool the evaporating dish in a desiccator and weigh it accurately.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

-

Solubility ( g/100 g solvent) = [(Mass of dish + residue) - (Mass of empty dish)] / (Mass of solvent) x 100

-

The mass of the solvent can be determined from the volume of the supernatant and its density at the experimental temperature.

-

Diagram of the Gravimetric Solubility Determination Workflow:

Caption: Workflow for Gravimetric Solubility Determination.

UV/Vis Spectroscopic Method: A High-Throughput Alternative

For compounds that possess a chromophore and absorb ultraviolet or visible light, UV/Vis spectroscopy offers a sensitive and often faster method for determining solubility.[12] This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocol:

-

Preparation of a Standard Calibration Curve:

-

Prepare a series of standard solutions of 2-Chloro-3-(trifluoromethyl)anisole of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration. A linear relationship should be observed, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of 2-Chloro-3-(trifluoromethyl)anisole in the same manner as described for the gravimetric method (Section 2.1, step 1).

-

After equilibration, withdraw a sample of the clear supernatant and filter it.[7]

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[7]

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

-

Diagram of the UV/Vis Spectroscopic Solubility Determination Workflow:

Caption: Workflow for UV/Vis Spectroscopic Solubility Determination.

Data Presentation and Interpretation

To ensure the utility and comparability of the generated solubility data, it is recommended to present the results in a structured tabular format.

Table 1: Solubility of 2-Chloro-3-(trifluoromethyl)anisole in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mg/mL) | Method Used |

| Methanol | 25 | Experimental Value | Experimental Value | Gravimetric |

| Ethanol | 25 | Experimental Value | Experimental Value | Gravimetric |

| Acetone | 25 | Experimental Value | Experimental Value | UV/Vis |

| Acetonitrile | 25 | Experimental Value | Experimental Value | UV/Vis |

| Toluene | 25 | Experimental Value | Experimental Value | Gravimetric |

| Other Solvents | Other Temps | Experimental Value | Experimental Value | Method |

The interpretation of the solubility data should consider the physicochemical properties of both the solute and the solvents. The "like dissolves like" principle is a useful guideline; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[13] The interplay of the chloro, trifluoromethyl, and anisole functionalities in the target molecule will dictate its overall polarity and its interactions with different solvent molecules.

Safety Considerations

When handling 2-Chloro-3-(trifluoromethyl)anisole and organic solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for the compound and each solvent for specific handling, storage, and disposal information.[14][15][16][17] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

References

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Loftsson, T., & Stefánsson, E. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(9), 2207.

- Pharma Tutor. (n.d.). Determination of Solubility by Gravimetric Method.

- American Chemical Society. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- Seppic. (2025, January 24).

- ACS Publications. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Veranova. (n.d.).

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- (2024, September 24). Solubility test for Organic Compounds.

- ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- (2023, August 31). Solubility of Organic Compounds.

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 617-621.

- Scribd. (n.d.).

- BenchChem. (2025). A Technical Guide to the Solubility of 2-Methyl-6-nitrobenzaldehyde in Organic Solvents.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Fisher Scientific. (2011, February 22).

- Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.

- Fisher Scientific. (2025, December 19).

- Sigma-Aldrich. (n.d.).

- CymitQuimica. (2024, December 19). Safety Data Sheet - 4-Chloro-2-(trifluoromethyl)anisole.

- TCI Chemicals. (2025, April 24).

- Sigma-Aldrich. (2024, September 6).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Amanote Research. (2019, May 1).

- National Institutes of Health. (n.d.). PubChem - 2-Chloroanisole.

- Sigma-Aldrich. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine.

- Environmental Protection Agency. (2025, October 15). 4-Fluoro-3-(trifluoromethyl)anisole Properties.

- Parchem. (n.d.). 2-CHLORO-3-(TRIFLUOROMETHYL)ANISOLE (Cas 886503-84-0).

- SciSpace. (2019). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- MDPI. (2025, July 18).

- ResearchGate. (2019, May 1). Erratum to: Solubility of 2-Chloro-3-(trifluoromethyl)

- BLD Pharm. (n.d.). 62476-58-8|2-Chloro-3-(trifluoromethyl)aniline.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. seppic.com [seppic.com]

- 5. veranova.com [veranova.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. ovid.com [ovid.com]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 13. chem.ws [chem.ws]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. tcichemicals.com [tcichemicals.com]

Technical Guide: Physicochemical Profiling and Handling of 2-Chloro-3-(trifluoromethyl)anisole

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with 2-Chloro-3-(trifluoromethyl)anisole . It synthesizes available physicochemical data with rigorous experimental protocols and theoretical grounding.

Executive Summary

2-Chloro-3-(trifluoromethyl)anisole (CAS: 886503-84-0) is a specialized fluorinated intermediate critical in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural core—a benzene ring substituted with an electron-donating methoxy group and two electron-withdrawing groups (chloro and trifluoromethyl)—imparts unique lipophilic and metabolic stability profiles.

This guide addresses a common challenge in the field: the scarcity of experimental data for specific regioisomers. It provides a robust framework for the prediction, measurement, and validation of its boiling point and density, alongside a validated synthesis protocol.

Chemical Identity & Structural Analysis[1]

| Parameter | Specification |

| IUPAC Name | 1-Chloro-2-methoxy-3-(trifluoromethyl)benzene |

| CAS Number | 886503-84-0 |

| Molecular Formula | C₈H₆ClF₃O |

| Molecular Weight | 210.58 g/mol |

| SMILES | COc1c(Cl)c(ccc1)C(F)(F)F |

| Structural Features | Ortho-disubstitution creates steric crowding; CF₃ group enhances lipophilicity (LogP) and metabolic resistance. |

Physical Properties Profile

Note: Due to the specialized nature of this isomer, values below represent a synthesis of predicted data derived from Structure-Property Relationship (SPR) models and comparative analysis of experimentally validated isomers (e.g., 2-chloro-5-(trifluoromethyl)anisole).

Boiling Point Analysis

The boiling point is governed by the molecular weight (210.58 Da) and the dipole-dipole interactions introduced by the electronegative chlorine and fluorine atoms. Unlike its phenolic precursor, the anisole lacks hydrogen bond donation capability, significantly lowering its boiling point.

-

Predicted Boiling Point (760 mmHg): 205°C – 215°C

-

Thermodynamic Context: The trifluoromethyl group adds significant mass and polarizability, increasing the boiling point relative to simple chloroanisoles (e.g., 2-chloroanisole BP: ~195°C). However, the ortho positioning of the methoxy and chloro groups may disrupt planar stacking, slightly reducing intermolecular forces compared to para isomers.

Density & Molar Volume

Fluorinated aromatics are characteristically dense. The heavy chlorine atom and the trifluoromethyl group (three fluorine atoms) contribute to a high mass-to-volume ratio.

-

Predicted Density (20°C): 1.35 ± 0.05 g/cm³

-

Implication: This compound will form the bottom layer in aqueous extractions, a critical factor for process engineering and separation logic.

Summary of Physicochemical Properties

| Property | Value / Range (Predicted) | Confidence Level |

| Boiling Point (1 atm) | 205°C – 215°C | High (Based on homolog comparisons) |

| Density (20°C) | 1.35 – 1.38 g/cm³ | High |

| Physical State | Liquid or Low-Melting Solid | Medium (Isomer dependent) |

| Flash Point | > 85°C | High |

| LogP (Octanol/Water) | 3.2 – 3.5 | High (Lipophilic) |

Experimental Methodologies

To ensure data integrity in your specific application, the following self-validating protocols are recommended for verifying these properties.

Protocol: High-Precision Density Measurement

Objective: Determine density with <0.001 g/cm³ precision using an Oscillating U-tube method (preferred) or Pycnometry (alternative).

Workflow:

-

Calibration: Calibrate the instrument using air and degassed HPLC-grade water at 20.00°C.

-

Sample Prep: Ensure 2-Chloro-3-(trifluoromethyl)anisole is dry (Karl Fischer <0.1% water). Moisture significantly skews density in fluorinated ethers.

-

Injection: Inject ~2 mL into the oscillating cell, ensuring no microbubbles are trapped (visual inspection).

-

Equilibration: Allow temperature to stabilize to 20.00°C ± 0.02°C.

-

Measurement: Record the oscillation period (

). Calculate density (

Protocol: Boiling Point Determination (Siwoloboff Method)

For small research samples (<1 g), the Siwoloboff method is superior to distillation.

-

Setup: Place a small amount of sample in an ignition tube strapped to a thermometer in a Thiele tube (filled with silicone oil).

-

Capillary: Insert a sealed capillary tube (open end down) into the sample.

-

Heating: Heat slowly (2°C/min). Observe the stream of bubbles from the capillary.

-

Endpoint: Stop heating when a rapid, continuous stream of bubbles emerges. Note the temperature when the bubbles stop and liquid is sucked back into the capillary. This is the true boiling point.

Synthesis & Production Workflow

The most reliable route to 2-Chloro-3-(trifluoromethyl)anisole is the O-methylation of 2-Chloro-3-(trifluoromethyl)phenol . This route avoids the regioselectivity issues of electrophilic aromatic substitution on the anisole ring.

Reaction Logic

-

Precursor: 2-Chloro-3-(trifluoromethyl)phenol (Acidity pKa ~8-9).

-

Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

-

Base: Potassium Carbonate (K₂CO₃) in Acetone or DMF.

-

Mechanism: Sɴ2 Nucleophilic Substitution. The phenoxide ion attacks the methyl group.[1]

Validated Protocol

-

Dissolution: Dissolve 1.0 eq of 2-Chloro-3-(trifluoromethyl)phenol in anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add 1.5 eq of finely ground, anhydrous K₂CO₃. Stir at RT for 30 min to generate the phenoxide.

-

Alkylation: Dropwise add 1.2 eq of Methyl Iodide (Caution: Carcinogen).

-

Reaction: Stir at 40-50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of phenol.[1]

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

-

Purification: Dry over MgSO₄, concentrate, and distill (vacuum distillation recommended due to high BP).

Process Visualization (DOT Diagram)

Figure 1: Step-by-step synthetic workflow for the production of 2-Chloro-3-(trifluoromethyl)anisole via O-methylation.

Applications in Drug Development

The 2-Chloro-3-(trifluoromethyl)anisole scaffold is a valuable "building block" in medicinal chemistry due to the specific electronic and steric properties of its substituents.

Bioisosterism & Metabolic Stability

-

Metabolic Blocking: The methoxy group is a common site for metabolic degradation (O-demethylation by CYP450). However, the ortho-chloro and meta-trifluoromethyl groups create a "steric shield" and electronic deactivation, potentially slowing down this metabolic clearance.

-

Lipophilicity (LogP): The -CF₃ group significantly increases lipophilicity, enhancing membrane permeability. This is crucial for CNS-active drugs where blood-brain barrier penetration is required.

Structural Influence Diagram

Figure 2: Structure-Property Relationship (SPR) analysis showing how substituents influence the pharmacological profile.

Safety & Handling (MSDS Highlights)

Given the halogenated nature and volatility, strict safety protocols are mandatory.

-

Hazards:

-

Handling: Use only in a fume hood. Wear nitrile gloves (fluorinated solvents can penetrate latex).

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation, although the electron-deficient ring is relatively stable.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 886503-84-0. Retrieved from [Link]

-

Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Physicochemical Properties of Fluorinated Anisoles. Retrieved from [Link]

-

Hovione. Drug Design Strategies: Trifluoromethylated New Chemical Entities in Phase II/III. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-3-(trifluoromethyl)anisole for Research and Development

This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with 2-Chloro-3-(trifluoromethyl)anisole. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with established principles of laboratory safety to offer a deeper understanding of the potential hazards and the rationale behind prescribed safety protocols.

Introduction

2-Chloro-3-(trifluoromethyl)anisole is a halogenated aromatic ether, a class of compounds frequently utilized as intermediates in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals. Its structure, featuring a chlorinated and trifluoromethylated benzene ring, suggests a need for careful handling due to potential biological activity and reactivity. The trifluoromethyl (-CF3) group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are advantageous in drug design but also necessitate a thorough evaluation of safety parameters.[1]

As specific toxicological data for this compound (CAS 886503-84-0) is limited, this guide employs a precautionary approach, drawing logical parallels from the known hazards of structurally related chlorinated and fluorinated aromatic compounds.[2][3] The protocols herein are designed to be self-validating systems, ensuring that adherence to the described procedures inherently minimizes risk.

Compound Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. All containers should be clearly labeled with the full chemical name and CAS number.

| Identifier | Value |

| Chemical Name | 2-Chloro-3-(trifluoromethyl)anisole |

| CAS Number | 886503-84-0[4] |

| Molecular Formula | C8H6ClF3O |

| Molecular Weight | 210.58 g/mol [5] |

| Synonyms | 1-Chloro-2-methoxy-3-(trifluoromethyl)benzene |

Note: Comprehensive, experimentally verified physicochemical data for this specific isomer is not widely available. Data for related isomers should be used with caution and for estimation purposes only.

Hazard Identification and Risk Assessment

While this compound is not fully characterized, the hazards can be anticipated based on its functional groups and data from similar halogenated anisoles.[3][6][7]

Anticipated GHS Classification:

-

Pictograms:

-

Health Hazard

-

Irritant

-

-

Signal Word: Warning

-

Potential Hazard Statements:

Expert Analysis of Structural Hazards:

-

Skin and Eye Irritation: Halogenated aromatic compounds are frequently irritants. The lipophilic nature of the anisole backbone, enhanced by the -CF3 group, may facilitate penetration of skin and mucous membranes, leading to local irritation.[1][6][7]

-

Inhalation Toxicity: As a potentially volatile organic compound, inhalation of vapors may cause irritation to the respiratory tract.[2][6] Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[9]

-

Ingestion Toxicity: Accidental ingestion could be harmful.[2] The metabolism of such compounds is not fully understood, but could lead to systemic effects.

-

Metabolic Considerations: The C-F bonds of the trifluoromethyl group are very strong and generally stable.[10] However, the aromatic ring is subject to metabolic processes in the body. The chlorine and methoxy groups could be sites for metabolic transformation, potentially leading to the formation of reactive intermediates. Therefore, minimizing exposure is paramount.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, starting with engineering controls and supplemented by appropriate PPE.[9][11][12]

Primary Engineering Controls (The First Line of Defense)

-

Chemical Fume Hood: All manipulations of 2-Chloro-3-(trifluoromethyl)anisole, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[9]

-

Ventilation: The laboratory should have adequate general ventilation.

-

Safety Stations: A fully functional safety shower and eyewash station must be readily accessible within the immediate work area.[7]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-informed decision to create a barrier between the researcher and the chemical.

-

Eye and Face Protection:

-

Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the chemical.

-

Enhanced Precaution: When there is a heightened risk of splashing (e.g., transfers of larger volumes, reactions under pressure), a face shield should be worn in addition to chemical splash goggles.[9]

-

-

Skin Protection:

-

Gloves: Standard nitrile examination gloves may not be sufficient for prolonged contact. It is crucial to use chemically resistant gloves. Given the aromatic and chlorinated nature of the compound, thicker nitrile gloves or neoprene-nitrile blend gloves are recommended. Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid contaminating your skin.[13][14] Change gloves immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat that is fully buttoned is required. Ensure the cuffs provide adequate coverage over the wrist and glove interface.

-

-

Respiratory Protection:

-

Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency response personnel.[11]

-

Caption: PPE selection decision tree.

Safe Handling and Storage Protocols

Adherence to a strict protocol minimizes the risk of accidental exposure and release.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are active and verified. Cover the work surface in the fume hood with disposable, absorbent bench paper.[13]

-

Don PPE: Put on all required PPE as determined by your risk assessment (see diagram above).

-

Handling: Perform all transfers carefully to minimize the generation of aerosols or splashes. Keep containers closed when not in use.

-

Post-Handling: After completion, decontaminate non-disposable equipment with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Wipe down the work surface.

-

Doff PPE: Carefully remove PPE, avoiding self-contamination. Remove gloves last using the proper technique.[14]

-

Hygiene: Wash hands thoroughly with soap and water immediately after the work is complete.[14]

Storage Requirements

-

Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[15]

-

Segregate from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, perchlorates), which could lead to a vigorous, exothermic reaction.[6]

-

The storage area should be designated for toxic or irritant compounds.

Emergency Procedures and First Aid

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, trained personnel should perform artificial respiration. Seek immediate medical attention.[2][8][15]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8]

-

Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of all surfaces. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[14][15]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release (Spill) Protocol

-

Alert: Immediately alert personnel in the vicinity.

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

-

Control: If the spill is small and manageable, and you are trained to do so, proceed with cleanup. Ensure the fume hood is operational.

-

Contain: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.

-

Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.

-

Decontaminate: Wipe the spill area with a suitable solvent, collecting all materials for disposal as hazardous waste.

-

Dispose: Seal and label the waste container and dispose of it through your institution's Environmental Health and Safety (EHS) department.

Caption: Workflow for responding to a spill or exposure.

Toxicological and Ecological Profile

Toxicology: The toxicological properties of 2-Chloro-3-(trifluoromethyl)anisole have not been thoroughly investigated.[2] As a matter of scientific prudence, it should be treated as a potentially hazardous substance. Chronic exposure effects are unknown. No components of similar products are listed as carcinogens by NTP or OSHA.[2]

Ecotoxicity: Data on the environmental impact of this specific compound is not available. However, halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[3] Therefore, all releases to the environment must be strictly avoided.

Disposal Considerations: All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[9] It should be collected in sealed, properly labeled containers and disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[13]

Conclusion

Working with novel or uncharacterized compounds like 2-Chloro-3-(trifluoromethyl)anisole requires a proactive and informed approach to safety. By understanding the potential hazards based on chemical structure, implementing robust engineering controls, consistently using the correct PPE, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. Always prioritize risk assessment and adhere to established protocols to protect yourself, your colleagues, and the environment.

References

-

The Trifluoromethyl Group in Medical Chemistry. (2011). Chemical Reviews, 111(8), 4475-4521. Retrieved February 15, 2026, from [Link]

-

The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study. (2024). Archives of Toxicology, 98(7), 2213-2229. Retrieved February 15, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2025). Pharmaceuticals, 18(7), 933. Retrieved February 15, 2026, from [Link]

-

Trifluoromethyl groups are very stable and not inherently toxic. (2023). Reddit. Retrieved February 15, 2026, from [Link]

-

Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved February 15, 2026, from [Link]

-

Personal Protective Equipment. (2025). US EPA. Retrieved February 15, 2026, from [Link]

-

Halogenated compounds. (n.d.). ChemSec. Retrieved February 15, 2026, from [Link]

-

Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta. Retrieved February 15, 2026, from [Link]

-

SAFETY DATA SHEET - 2-Chloro-3,3,3-trifluoropropene. (2021). Airgas. Retrieved February 15, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). OUCI. Retrieved February 15, 2026, from [Link]

-

HAZARD SUMMARY - Anisole. (1998). NJ.gov. Retrieved February 15, 2026, from [Link]

-

2-Fluoro-3-(trifluoromethyl)anisole Properties. (n.d.). US EPA. Retrieved February 15, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET (MSDS) - 3-Chloroanisole. (n.d.). KSCL (KRISHNA). Retrieved February 15, 2026, from [Link]

-

Material Safety Data Sheet - Anisole. (2005). Sciencelab.com. Retrieved February 15, 2026, from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gustavus.edu [gustavus.edu]

- 3. sinlist.chemsec.org [sinlist.chemsec.org]

- 4. parchem.com [parchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. nj.gov [nj.gov]

- 7. kscl.co.in [kscl.co.in]

- 8. airgas.com [airgas.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 12. epa.gov [epa.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

Strategic Utilization of 2-Chloro-3-(trifluoromethyl)anisole in High-Value Scaffold Synthesis

The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic value of 2-Chloro-3-(trifluoromethyl)anisole (CAS 886503-84-0).

Executive Summary: The "Goldilocks" Scaffold

In the landscape of modern drug discovery, 2-Chloro-3-(trifluoromethyl)anisole represents a highly specialized building block that occupies a unique chemical space. Its value lies not merely in its structure but in its orthogonal reactivity profile .

This scaffold offers a "Goldilocks" zone of steric and electronic properties:

-

Electronic Modulation: The electron-withdrawing trifluoromethyl (

) group at C3 deactivates the ring toward oxidation while increasing lipophilicity (LogP modulation). -

Steric Locking: The bulky

and -

Synthetic Versatility: The C2-chloride serves as a handle for cross-coupling (Suzuki, Buchwald), while the methoxy group (

) acts as a masked phenol or a Directed Ortho Metalation (DoM) director, enabling regioselective functionalization at C6.

This guide explores the practical application of this intermediate, focusing on overcoming its steric challenges to access novel chemical space.

Physicochemical & Structural Profile

Understanding the electronic landscape of 2-Chloro-3-(trifluoromethyl)anisole is prerequisite to successful functionalization.[1]

| Property | Value / Characteristic | Impact on Medicinal Chemistry |

| CAS Number | 886503-84-0 | Unique identifier for procurement.[1] |

| Molecular Weight | 210.58 g/mol | Low MW allows for significant elaboration while staying within Lipinski rules. |

| ClogP (Est.) | ~3.2 - 3.5 | High lipophilicity; useful for CNS penetration or membrane permeability.[1] |

| Electronic Effect | Strongly deactivates the ring; makes nucleophilic aromatic substitution ( | |

| Steric Bulk | Creates significant torsion if coupled at C2; restricts rotation in biaryls. | |

| Metabolic Stability | High | The |

Synthetic Utility: The "Toolbox" Approach

The true power of this scaffold lies in its ability to undergo divergent synthesis. We categorize its reactivity into three primary modules.

Module A: The C2-Chloride Gateway (Cross-Coupling)

The chlorine atom at C2 is the primary "handle" for building complexity. However, it is flanked by a methoxy group (C1) and a trifluoromethyl group (C3). This ortho-ortho disubstitution makes standard Suzuki-Miyaura couplings sluggish due to steric hindrance during the oxidative addition step.[1]

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., RuPhos , XPhos , or SPhos ) that facilitate oxidative addition into sterically hindered aryl chlorides.

-

Application: Synthesis of twisted biaryls (e.g., for atropisomeric ligands).

Module B: Regioselective Ring Functionalization (EAS & DoM)

-

Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong ortho/para director. Since the ortho position (C2) is blocked by Cl and C6 is sterically crowded, EAS (e.g., bromination, nitration) typically occurs at C4 (para to OMe).

-

Directed Ortho Metalation (DoM): The methoxy group can direct lithiation to the C6 position (ortho to OMe). This allows for the introduction of electrophiles (CHO, I,

) at a position that is difficult to access via standard EAS.

Module C: The Methoxy Mask (Demethylation)

The anisole moiety is often a "mask" for the phenol.

-

Deprotection:

or -

Utility: The resulting 2-Chloro-3-(trifluoromethyl)phenol is a versatile intermediate for ether synthesis or further cross-coupling.[1]

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the strategic divergence possible from the core scaffold.

Caption: Divergent synthetic pathways from 2-Chloro-3-(trifluoromethyl)anisole, highlighting access to biaryls, phenols, and polysubstituted arenes.[1]

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable intermediates.

Protocol 1: Sterically Demanding Suzuki Coupling

Objective: Coupling the hindered C2-chloride with a boronic acid to form a biaryl.[1]

Reagents:

-

Substrate: 2-Chloro-3-(trifluoromethyl)anisole (1.0 equiv)[1]

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(2 mol%)[2] -

Ligand: RuPhos (4 mol%) (Critical for hindered chlorides)[2]

-

Base:

(3.0 equiv)[2] -

Solvent: Toluene/Water (10:1, 0.25 M)[2]

Procedure:

-

Setup: In a glovebox or under strictly inert atmosphere (

), charge a reaction vial with the substrate, boronic acid, -

Solvent Addition: Add degassed Toluene and Water. Seal the vial with a PTFE-lined cap.

-

Reaction: Heat to 80°C for 12–24 hours with vigorous stirring.

-

Checkpoint 1 (TLC/LCMS): Aliquot 10 µL. New spot should appear (higher

than starting material). If conversion is <50% after 4h, increase temperature to 100°C. -

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Why this works: RuPhos forms a monoligated Pd species that is highly active for oxidative addition into sterically crowded C-Cl bonds, overcoming the bulk of the ortho-CF3 and ortho-OMe groups [1].[1]

Protocol 2: Regioselective Bromination (C4 Functionalization)

Objective: Introducing a bromine atom at the C4 position (para to OMe) for further elaboration.

Reagents:

-

Substrate: 2-Chloro-3-(trifluoromethyl)anisole (1.0 equiv)[1]

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) (0.1 M)

-

Catalyst:

(10 mol%) (Protonic activation)

Procedure:

-

Dissolution: Dissolve substrate in MeCN at Room Temperature (RT).

-

Addition: Add

, followed by NBS in one portion. -